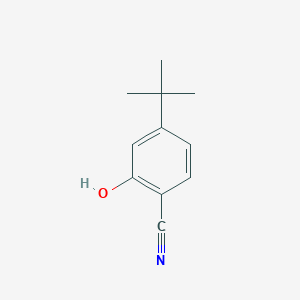

4-Tert-butyl-2-hydroxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

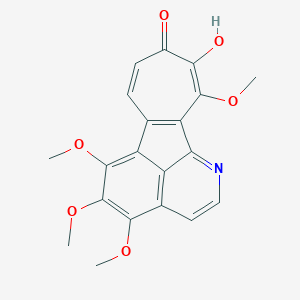

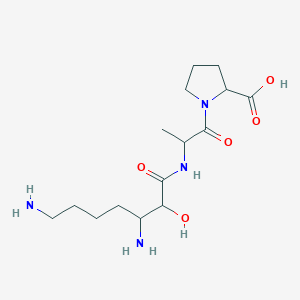

4-Tert-butyl-2-hydroxybenzonitrile is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-2-hydroxybenzonitrile consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

4-tert-butyl-2-hydroxybenzonitrile derivatives are utilized in synthesizing polyamides with flexible ether linkages and ortho-phenylene units, showing significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These materials have applications in creating advanced polymer-based technologies due to their exceptional thermal and physical properties (Hsiao et al., 2000).

Surface Chemistry and Electrografting

The steric effects of tert-butyl groups in derivatives of 4-tert-butyl-2-hydroxybenzonitrile have been studied in the context of aryl radicals' reactions with surfaces. These studies have implications for developing surface coatings and materials with tailored chemical and physical surface properties (Combellas et al., 2009).

Magnetic and Electronic Properties

Compounds synthesized from 4-tert-butyl-2-hydroxybenzonitrile show varied magnetic interactions and electronic properties, which are useful in developing materials for magnetic storage, sensors, and advanced electronic devices. For instance, Schiff-base compounds derived from 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol have been explored for their potential in synthesizing rare-earth metal compounds with magnetic properties (Yadav et al., 2015).

Synthesis and Characterization of Novel Compounds

The chemical versatility of 4-tert-butyl-2-hydroxybenzonitrile allows for the synthesis of novel organic compounds with potential applications in pharmaceuticals, materials science, and as intermediates in chemical synthesis. For example, synthesis efforts have led to new derivatives with potential bioactive properties or as intermediates for further chemical transformations (Jin, 2009).

Environmental Stability and Reactivity

The stability and reactivity of compounds derived from 4-tert-butyl-2-hydroxybenzonitrile, such as their resistance to oxidation and ability to undergo specific chemical reactions, make them subjects of interest in studying degradation mechanisms and designing more stable compounds for industrial applications (Willcockson et al., 2013).

Safety And Hazards

Safety measures for handling 4-Tert-butyl-2-hydroxybenzonitrile include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

4-tert-butyl-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLNIYPZXDQTKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566030 |

Source

|

| Record name | 4-tert-Butyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)-2-hydroxybenzonitrile | |

CAS RN |

145818-28-6 |

Source

|

| Record name | 4-tert-Butyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)